molecular formula C23H24N4O3S B2987674 N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 1112341-54-4

N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2987674
CAS No.: 1112341-54-4
M. Wt: 436.53
InChI Key: UCEVBWBPCNECMM-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrimido-indol core fused with a thioacetamide moiety. Key structural elements include:

  • 2,6-Dimethylphenyl group: Aromatic substituent contributing to lipophilicity and steric effects.
  • Pyrimido[5,4-b]indole core: A bicyclic system with a pyrimidinone ring (4-oxo-4,5-dihydro-3H) and indole-derived framework.
  • Thioacetamide linkage: A sulfur-containing bridge critical for molecular interactions.
  • Methoxy and methyl substituents: Electron-donating groups influencing electronic distribution and solubility.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-13-7-6-8-14(2)19(13)24-18(28)12-31-23-25-20-16-11-15(30-5)9-10-17(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEVBWBPCNECMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure features a pyrimidine derivative, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Molecular Characteristics

  • Molecular Weight : 436.53 g/mol
  • Chemical Formula : C22H26N2O3S

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the activity of methoxy group-containing pyrimidines against pathogens such as E. coli and S. aureus, suggesting that similar substitutions in our compound may enhance its antimicrobial efficacy .

The mechanisms through which these compounds exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, some pyrimidine derivatives inhibit key enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways essential for tumor growth . Further studies are needed to elucidate the specific mechanisms for this compound.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrimidine derivatives for their antimicrobial properties. Compounds with similar structural features to this compound were tested against Staphylococcus aureus and Candida albicans. The results indicated that these compounds exhibited significant inhibition zones compared to controls .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focusing on the cytotoxic effects of pyrimidine derivatives on cancer cell lines (e.g., MCF7 breast cancer cells), compounds similar to this compound showed IC50 values below 10 µM. This suggests a promising potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Comparison

Structural analogs share core features but differ in substituents and stereochemistry, leading to varied chemical and biological properties.

Compound Key Structural Features Synthesis Method Key NMR Shifts (ppm) Reference
Target Compound Pyrimido-indol core, 8-methoxy, 3,5-dimethyl, thioacetamide, 2,6-dimethylphenyl Likely alkylation of thiopyrimidine with chloroacetamide (inferred from analogs) Not reported
Compound 1 (Molecules 2014) Pyrimidinone core, substituents in regions A (39–44) and B (29–36) Alkylation with chloroacetamide derivatives Shifts in regions A/B differ from Rapa
Compounds m, n, o (Pharmacopeial Forum) 2,6-Dimethylphenoxy, tetrahydropyrimidinyl, stereochemical variations Multi-step synthesis with chiral resolution Not reported
2-[(1,6-Dihydro-6-oxo-4-methyl-pyrimidinyl)thio]-N-acetamides Pyrimidinone core, thioether linkage, aryl/alkyl acetamides Alkylation of thiopyrimidine with sodium methylate and chloroacetamides Not reported

Key Observations :

  • Stereochemistry : Compounds m, n, o exhibit stereochemical variations at positions 2, 4, and 5, which may influence conformational stability and bioactivity .

Critical Factors :

  • Reagent Ratios : Excess sodium methylate (2.6–2.8-fold) ensures complete deprotonation of thiopyrimidines, improving alkylation efficiency .
  • Steric Challenges : Bulky substituents (e.g., 2,6-dimethylphenyl) may necessitate prolonged reaction times or elevated temperatures.
NMR Spectral Analysis

highlights the utility of NMR in differentiating substituent positions:

  • Regions A (39–44 ppm) and B (29–36 ppm) : Chemical shift variations in these regions distinguish substituent locations in analogs (e.g., compound 1 vs. Rapa) .
  • Thioacetamide Linkage : The thioether (-S-) and acetamide (-N-C=O) groups likely produce distinct shifts in the target compound’s NMR, similar to compound 1 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis of structurally similar acetamide derivatives often involves coupling reactions (e.g., thioether bond formation via nucleophilic substitution) under reflux conditions. For example, chloroacetamide intermediates can react with thiol-containing heterocycles in ethanol with sodium acetate as a base, heated under reflux for 30–60 minutes . Reaction progress is typically monitored by TLC (using ethanol-dioxane mixtures for visualization) to confirm intermediate consumption and product formation . Catalytic methods, such as palladium-mediated reductive cyclization, may also apply for constructing fused indole-pyrimidine cores, with formic acid derivatives acting as CO surrogates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for confirming substituent positions and detecting impurities (e.g., residual solvents like DMF or ethanol) .
  • HPLC-MS to assess purity and molecular ion peaks, especially for detecting byproducts from incomplete coupling reactions .
  • Melting point analysis to verify crystallinity and compare against literature values (e.g., pale orange crystals recrystallized from ethanol-dioxane mixtures) .
  • Elemental analysis for validating empirical formulas, particularly when novel derivatives are synthesized .

Q. How should researchers handle stability and solubility challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by dilution with ethanol or acetonitrile for further reactions .
  • Stability : Store the compound in anhydrous conditions under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety. Conduct accelerated degradation studies under varying pH and temperature to identify degradation pathways .
  • Safety : Follow protocols for handling toxic intermediates (e.g., chloroacetamides), including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. What mechanistic insights exist for catalytic processes involved in synthesizing the pyrimido-indole core?

  • Methodological Answer : Palladium-catalyzed reductive cyclization of nitroarenes/nitroalkenes can form fused heterocycles. For example, Pd(0) catalysts with formic acid derivatives (as CO sources) facilitate C–N bond formation via carbonylation intermediates . Kinetic studies (e.g., varying catalyst loading or CO surrogate ratios) can elucidate rate-limiting steps. Computational modeling (DFT) may further predict transition states for cyclization .

Q. How can structural modifications to the acetamide or pyrimido-indole moieties alter bioactivity, and what design principles apply?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the pyrimidine ring to enhance electrophilicity for nucleophilic attacks . For hypoglycemic analogs, substitution at the N-phenyl group with methyl or methoxy groups improves metabolic stability .
  • SAR Studies : Synthesize derivatives with systematic variations (e.g., alkylation of the indole nitrogen) and evaluate via in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate logP values with membrane permeability .

Q. What advanced techniques resolve contradictions in spectral data or unexpected reaction yields?

  • Methodological Answer :

  • Spectral Conflicts : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) or compare with computed chemical shifts .
  • Low Yields : Optimize stoichiometry (e.g., excess chloroacetamide to drive thioether formation) or switch bases (e.g., K₂CO₃ instead of NaOAc for higher reactivity in DMF) .
  • Byproduct Identification : Employ LC-MS/MS or preparative TLC to isolate impurities, followed by structural elucidation via high-resolution mass spectrometry .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Pull-Down Assays : Functionalize the compound with a photoaffinity label (e.g., benzophenone) or biotin tag for chemoproteomic profiling .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to putative targets (e.g., enzymes) in buffer systems mimicking physiological conditions .
  • In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding poses with protein crystal structures, followed by mutagenesis to validate critical residues .

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